molecular formula C9H6BrN3O2 B2869937 1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid CAS No. 1782518-89-1

1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid

Cat. No.: B2869937
CAS No.: 1782518-89-1
M. Wt: 268.07
InChI Key: VKPYQXOSEUDVDL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid is a heterocyclic compound featuring a triazole core substituted with a 4-bromophenyl group at position 1 and a carboxylic acid moiety at position 2. This structure confers unique electronic and steric properties, making it a valuable scaffold in medicinal chemistry and materials science. The bromine atom enhances lipophilicity and influences intermolecular interactions, such as halogen bonding, which can improve binding affinity in biological targets .

Synthesis of this compound typically involves halo-aryl intermediates. For example, 3-(4-bromophenyl)-1,2,4-triazole derivatives can be prepared from 4-bromobenzamide via cyclization reactions, as described in patent literature . Further functionalization, such as coupling with cyclohexenyl or tert-butyl groups, has been achieved using palladium catalysts .

Properties

IUPAC Name

1-(4-bromophenyl)-1,2,4-triazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O2/c10-6-1-3-7(4-2-6)13-5-11-8(12-13)9(14)15/h1-5H,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKPYQXOSEUDVDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N2C=NC(=N2)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

  • Hydrazine-Ketone Cyclization :

    • 4-Bromophenylhydrazine reacts with cyclobutylglyoxylic acid in ethanol under reflux (78°C, 12–24 hours) to form the triazole ring.
    • The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by dehydration and aromatization.
    • Acid catalysts (e.g., HCl, H₂SO₄) or bases (e.g., K₂CO₃) may accelerate cyclization.
  • Carboxylation :

    • If the starting material lacks the carboxylic acid group, post-cyclization oxidation or hydrolysis is required. For example, a methyl ester at position 3 can be saponified using NaOH in aqueous methanol.

Example Protocol :

Step Reagents/Conditions Time Yield
Cyclization 4-Bromophenylhydrazine (1 eq), cyclobutylglyoxylic acid (1.2 eq), EtOH, H₂SO₄ (cat.), reflux 18 h 68%
Saponification NaOH (2 eq), MeOH/H₂O (3:1), 60°C 6 h 92%

Carboxylation via Grignard Reagent and CO₂

Adapting methods from 1,2,3-triazole syntheses, carboxylation can be achieved by treating brominated triazole intermediates with Grignard reagents followed by carbon dioxide.

Procedure for 1,2,4-Triazole Carboxylation

  • Brominated Precursor Synthesis :

    • 1-(4-Bromophenyl)-4,5-dibromo-1H-1,2,4-triazole is prepared via bromination of the parent triazole using N-bromosuccinimide (NBS) in CCl₄.
  • Grignard Reaction :

    • The dibromo intermediate is treated with isopropylmagnesium chloride (iPrMgCl) in tetrahydrofuran (THF) at −30°C to generate a triazolylmagnesium species.
  • CO₂ Quenching :

    • Introduction of gaseous CO₂ at −10°C forms the carboxylic acid directly on the triazole ring.

Optimization Insights :

  • Temperature Control : Maintaining sub-zero temperatures prevents side reactions (e.g., triazole ring decomposition).
  • Solvent System : THF enhances Grignard stability, while methyltetrahydrofuran (MeTHF) improves solubility for bulkier substrates.

Example Protocol :

Step Reagents/Conditions Time Yield
Bromination NBS (2.2 eq), CCl₄, AIBN (cat.), reflux 4 h 75%
Grignard Reaction iPrMgCl (1.5 eq), THF, −30°C 1 h
CO₂ Quenching CO₂ gas, −10°C, HCl workup 15 min 61%

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While CuAAC is standard for 1,2,3-triazoles, modifications enable its application to 1,2,4-triazoles by altering substrate geometry.

Modified CuAAC for 1,2,4-Triazole Formation

  • Azide Preparation :

    • 4-Bromophenyl azide is synthesized from 4-bromoaniline via diazotization and sodium azide displacement.
  • Alkyne Substrate Design :

    • A cyclobutylacetylene derivative bearing a protected carboxylic acid (e.g., methyl ester) is used.
  • Cyclization :

    • Cu(I) catalysis (e.g., CuI, TBTA ligand) in DMF/H₂O at 50°C for 8 hours yields the 1,2,4-triazole ester.
    • Note : Regioselectivity for 1,2,4-triazoles requires sterically hindered alkynes or specialized ligands.

Example Protocol :

Step Reagents/Conditions Time Yield
Azide Synthesis 4-Bromoaniline, NaNO₂, HCl, NaN₃, 0°C 2 h 89%
CuAAC Cyclobutylacetylene methyl ester (1 eq), CuI (0.1 eq), TBTA (0.2 eq), DMF/H₂O, 50°C 8 h 54%
Ester Hydrolysis LiOH, THF/H₂O, rt 4 h 95%

Hydrolysis of Nitrile Precursors

Nitrile groups at position 3 of the triazole ring can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Nitrile Synthesis and Hydrolysis

  • Nitrile Introduction :

    • Cyanation of 1-(4-bromophenyl)-1,2,4-triazole-3-carbonitrile via Pd-catalyzed cross-coupling (e.g., Rosenmund-von Braun reaction).
  • Hydrolysis :

    • Concentrated HCl (12 M) at 120°C for 6 hours hydrolyzes the nitrile to carboxylic acid.

Example Protocol :

Step Reagents/Conditions Time Yield
Cyanation CuCN (2 eq), DMF, 150°C 12 h 58%
Hydrolysis HCl (conc.), 120°C 6 h 83%

Comparative Analysis of Methods

Method Advantages Limitations Yield Range
Cyclocondensation Simple setup, scalable Requires pre-functionalized substrates 60–75%
Grignard/CO₂ Direct carboxylation Low-temperature sensitivity 50–65%
CuAAC High regiocontrol Complex ligand synthesis 50–60%
Nitrile Hydrolysis Robust final step Toxic cyanide intermediates 70–85%

Industrial-Scale Considerations

For bulk production, the Grignard/CO₂ route is favored due to its atom economy and minimal byproducts. Continuous flow reactors can enhance safety and efficiency during exothermic Grignard reactions. Post-synthesis, crystallization from THF/water mixtures (1:5 v/v) at 0°C achieves >98% purity.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid in biological systems involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with enzymes and receptors, modulating their activity. The bromophenyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogues

The pharmacological and physicochemical properties of triazole derivatives are highly dependent on substituent patterns. Below is a detailed comparison of 1-(4-bromophenyl)-1,2,4-triazole-3-carboxylic acid with structurally related compounds.

Table 1: Structural and Functional Comparison of Triazole Derivatives

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Biological/Physical Properties Reference ID
This compound 4-Br (Ph), COOH (3) 267.1* Halogen bonding potential; used in CDK inhibitor scaffolds
1-(3-Chlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid 3-Cl (Ph), CH₃ (5), COOH (3) 237.6 IC₅₀ < 30 µM in cancer cell lines; CDK2/cyclin A affinity
1-(4-Chlorophenyl)-5-methyl-1,2,4-triazole-3-carboxylic acid 4-Cl (Ph), CH₃ (5), COOH (3) 237.6 Similar CDK affinity as 3-Cl analogue; commercial availability
1-(2-Chlorophenyl)-5-propyl-1,2,4-triazole-3-carboxylic acid 2-Cl (Ph), C₃H₇ (5), COOH (3) 265.7 Enhanced lipophilicity; "drug-like" scaffold
Ethyl 1-(4-bromophenyl)-1,2,4-triazole-3-carboxylate 4-Br (Ph), COOEt (3) 296.1 Higher logP (predicted) vs. carboxylic acid form
1-β-D-Ribofuranosyl-1,2,4-triazole-3-carboxylic acid Ribofuranosyl (1), COOH (3) 259.2 Antimicrobial activity; improved solubility

*Calculated based on formula C₉H₆BrN₃O₂.

Key Observations

Substituent Position and Halogen Effects The 4-bromophenyl group in the target compound provides stronger halogen bonding and greater steric bulk compared to chlorophenyl analogues (e.g., 3-Cl or 4-Cl derivatives) .

Functional Group Modifications

  • Carboxylic Acid vs. Ester : The ethyl ester derivative () exhibits higher lipophilicity (predicted logP ≈ 2.5) compared to the carboxylic acid (logP ≈ 1.2), which may improve membrane permeability but reduce solubility .
  • Methyl/Propyl Groups : Addition of alkyl chains (e.g., 5-methyl or 5-propyl) increases molecular weight and lipophilicity, aligning with "drug-like" properties (e.g., and ) .

Biological Activity Triazole-based N-caps with 3-chlorophenyl or 4-bromophenyl groups show nanomolar affinity for CDK2/cyclin A and CDK4/cyclin D, though brominated derivatives are less explored in published assays . Ribofuranosyl-substituted triazoles () demonstrate divergent applications, such as antimicrobial activity, due to enhanced solubility from the sugar moiety .

Biological Activity

1-(4-Bromophenyl)-1,2,4-triazole-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a triazole ring, which is known for its ability to interact with various biological targets. The presence of the bromine atom in the para position of the phenyl group enhances its lipophilicity, facilitating membrane penetration and interaction with cellular targets. The carboxylic acid group plays a crucial role in its biological activity by enabling hydrogen bonding and ionic interactions with proteins.

The mechanism of action for this compound involves multiple pathways:

  • Enzyme Inhibition : The triazole ring can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. For instance, it has been studied as an inhibitor of aromatase, an enzyme involved in estrogen biosynthesis .
  • Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties by disrupting microbial cell wall synthesis and function .
  • Anticancer Properties : Research indicates that it can induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways .

Anticancer Activity

This compound has shown promising results against several cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast)15.8Induction of apoptosis
HeLa (Cervical)12.5Cell cycle arrest
A549 (Lung)18.3Modulation of signaling pathways

The compound’s effectiveness is attributed to its ability to interfere with critical cellular processes involved in proliferation and survival .

Antimicrobial Activity

The compound has demonstrated significant antimicrobial effects against both Gram-positive and Gram-negative bacteria:

Microorganism Minimum Inhibitory Concentration (MIC) (µg/mL)
E. coli25
Staphylococcus aureus30
Pseudomonas aeruginosa40

These results highlight its potential as a therapeutic agent against bacterial infections .

Study on Anticancer Activity

A study conducted by researchers evaluated the cytotoxic effects of various triazole derivatives, including this compound. The findings indicated that this compound exhibited superior activity compared to traditional chemotherapeutics like Doxorubicin against breast cancer cells (MCF-7), suggesting a potential role in cancer therapy .

Investigation into Antimicrobial Properties

In another study focused on antimicrobial efficacy, the compound was tested against a range of pathogens. It was found to be particularly effective against E. coli and Staphylococcus aureus, showcasing its potential use in treating bacterial infections resistant to conventional antibiotics .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.